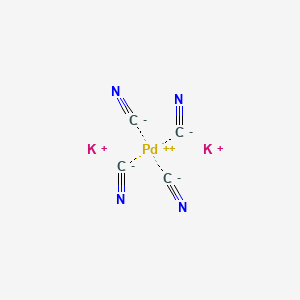
Potassium tetracyanopalladate(II)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium tetracyanopalladate(II) is a coordination compound with the chemical formula K₂Pd(CN)₄. It is a palladium complex where the palladium ion is coordinated by four cyanide ligands. This compound is known for its applications in various fields, including catalysis, electroplating, and as a precursor for other palladium compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Potassium tetracyanopalladate(II) can be synthesized by reacting palladium(II) chloride with potassium cyanide in an aqueous solution. The reaction is typically carried out under controlled conditions to ensure the complete formation of the complex: [ \text{PdCl}_2 + 4 \text{KCN} \rightarrow \text{K}_2[\text{Pd(CN)}_4] + 2 \text{KCl} ]
Industrial Production Methods
In industrial settings, the production of potassium tetracyanopalladate(II) involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for high yield and purity, often involving continuous flow reactors and automated systems to handle the reagents and products efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
Potassium tetracyanopalladate(II) undergoes various chemical reactions, including:
Substitution Reactions: The cyanide ligands can be substituted by other ligands, such as phosphines or amines, under appropriate conditions.
Redox Reactions: The palladium center can undergo oxidation or reduction, leading to changes in its oxidation state and coordination environment.
Common Reagents and Conditions
Substitution Reactions: Common reagents include phosphines (e.g., triphenylphosphine) and amines (e.g., ethylenediamine). These reactions are typically carried out in organic solvents like dichloromethane or acetonitrile.
Redox Reactions: Reducing agents such as sodium borohydride or hydrazine can be used to reduce the palladium center, while oxidizing agents like hydrogen peroxide can oxidize it.
Major Products Formed
Substitution Reactions: The major products are new palladium complexes with different ligands.
Redox Reactions: The products depend on the specific redox conditions but can include palladium(0) or palladium(IV) species.
Wissenschaftliche Forschungsanwendungen
Potassium tetracyanopalladate(II) has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including cross-coupling reactions and hydrogenation.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing into its potential use in cancer therapy and as an antimicrobial agent.
Industry: It is used in electroplating to deposit thin layers of palladium on surfaces, providing corrosion resistance and enhancing electrical conductivity.
Wirkmechanismus
The mechanism of action of potassium tetracyanopalladate(II) involves its ability to coordinate with other molecules and ions. The cyanide ligands can form strong bonds with various substrates, facilitating catalytic processes. The palladium center can also undergo redox changes, which are crucial for its catalytic activity. The specific molecular targets and pathways depend on the application, but generally involve interactions with organic molecules or metal surfaces.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Potassium tetracyanoplatinate(II): Similar in structure but contains platinum instead of palladium.
Potassium tetrachloropalladate(II): Contains chloride ligands instead of cyanide.
Sodium tetracyanopalladate(II): Similar structure but with sodium instead of potassium.
Uniqueness
Potassium tetracyanopalladate(II) is unique due to its specific coordination environment and the properties imparted by the cyanide ligands. These properties make it particularly effective in catalysis and electroplating applications, where other similar compounds may not perform as well.
Eigenschaften
Molekularformel |
C4K2N4Pd |
|---|---|
Molekulargewicht |
288.69 g/mol |
IUPAC-Name |
dipotassium;palladium(2+);tetracyanide |
InChI |
InChI=1S/4CN.2K.Pd/c4*1-2;;;/q4*-1;2*+1;+2 |
InChI-Schlüssel |
IYDMNMSJMUMQBP-UHFFFAOYSA-N |
Kanonische SMILES |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[K+].[K+].[Pd+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


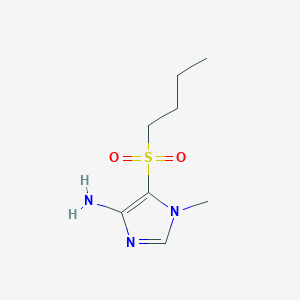
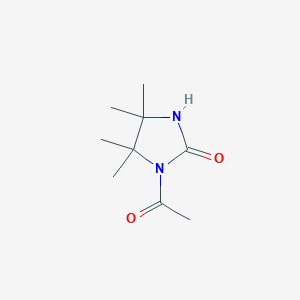
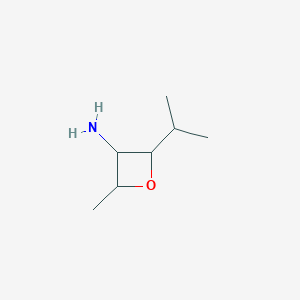
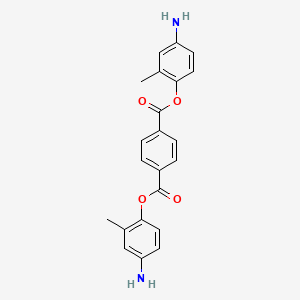

![2-(Chlorofluoromethyl)-1H-benzo[d]imidazole](/img/structure/B12828721.png)
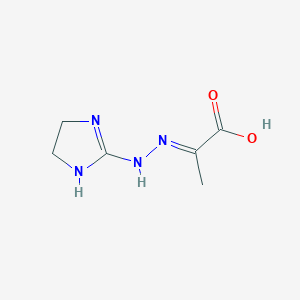
![3-{[2-(Propylsulfanyl)ethyl]sulfanyl}propanoic acid](/img/structure/B12828728.png)
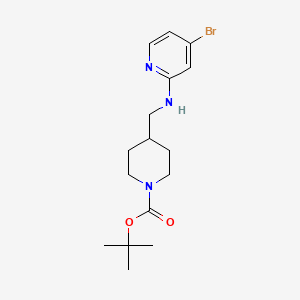
![2-(1-Oxo-1H-cyclopenta[a]naphthalen-3(2H)-ylidene)malononitrile](/img/structure/B12828734.png)


![2-(4,5-Dimethyl-1-oxo-7-(1H-pyrrol-1-yl)furo[3,4-d]pyridazin-2(1H)-yl)acetic acid](/img/structure/B12828756.png)

